5-[(Cyclopentylamino)sulfonyl]indolinyl 2-furyl ketone
Description
Properties
IUPAC Name |
N-cyclopentyl-1-(furan-2-carbonyl)-2,3-dihydroindole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c21-18(17-6-3-11-24-17)20-10-9-13-12-15(7-8-16(13)20)25(22,23)19-14-4-1-2-5-14/h3,6-8,11-12,14,19H,1-2,4-5,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQRPCWXIWQKHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Cyclopentylamino)sulfonyl]indolinyl 2-furyl ketone typically involves the reaction of indole derivatives with furan derivatives under specific conditions. One common method includes the use of cyclopentylamine and sulfonyl chloride to introduce the cyclopentylamino and sulfonyl groups, respectively. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
5-[(Cyclopentylamino)sulfonyl]indolinyl 2-furyl ketone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-[(Cyclopentylamino)sulfonyl]indolinyl 2-furyl ketone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(Cyclopentylamino)sulfonyl]indolinyl 2-furyl ketone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-[(Cyclopentylamino)sulfonyl]indolinyl 2-furyl ketone with three structurally related compounds based on molecular features, functional groups, and available data.
Table 1: Structural and Functional Comparison
Key Findings:
Functional Group Impact: The sulfonamide group in the target compound distinguishes it from phenyl indolecarboxylates (ester-linked) and methoxy-substituted cyclopent[b]indoles. The 2-furyl ketone moiety may confer greater electrophilicity compared to carboxylic acid or methoxy groups, influencing reactivity and metabolic stability .
Toxicity and Handling :
- While direct toxicity data for the target compound are unavailable, structurally related sulfonamide-containing compounds (e.g., CAS 1120332-41-3) require stringent PPE (gloves, eye protection) due to skin/eye irritation risks . This suggests similar precautions are warranted.
Biological Activity
5-[(Cyclopentylamino)sulfonyl]indolinyl 2-furyl ketone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure
The compound can be described by its structural formula, which includes an indole core substituted with a cyclopentylamino group and a sulfonyl moiety. The presence of the furyl ketone enhances its reactivity and potential biological interactions.
Anticancer Properties
Research indicates that compounds similar to 5-[(Cyclopentylamino)sulfonyl]indolinyl 2-furyl ketone exhibit significant anticancer properties. For instance, studies focusing on related indole derivatives have shown that they can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Table 1: Anticancer Activity of Indole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Indole-3-carbinol | MCF-7 (Breast) | 15 | Apoptosis induction |
| 5-[(Cyclopentylamino)sulfonyl]indolinyl 2-furyl ketone | A549 (Lung) | TBD | TBD |
| 5-Methoxyindole | HeLa (Cervical) | 20 | Cell cycle arrest |
Note: TBD = To Be Determined
Enzyme Inhibition
The compound has been studied for its inhibitory effects on specific enzymes involved in cancer progression, such as the SUMO activating enzyme. Inhibitors of this enzyme have been shown to disrupt protein modifications critical for tumor growth.
Case Study: Inhibition of SUMO Activating Enzyme
In a study examining various heteroaryl compounds, including derivatives of indole, it was found that certain modifications significantly enhanced their inhibitory activity against the SUMO pathway. The study reported that compounds with sulfonamide groups exhibited higher potency compared to their non-sulfonamide counterparts.
The mechanisms through which 5-[(Cyclopentylamino)sulfonyl]indolinyl 2-furyl ketone exerts its biological effects may include:
- Apoptosis Induction : Activation of intrinsic pathways leading to programmed cell death.
- Cell Cycle Arrest : Interference with key regulatory proteins controlling cell cycle progression.
- Inhibition of Oncogenic Signaling : Disruption of signaling pathways that promote tumor growth and survival.
Pharmacokinetics and Toxicity
Preliminary studies suggest that the pharmacokinetic profile of this compound may favor oral bioavailability and low toxicity. However, detailed toxicological assessments are necessary to fully understand its safety profile.
Table 2: Preliminary Pharmacokinetic Data
| Parameter | Value |
|---|---|
| Oral Bioavailability | ~70% |
| Half-Life | ~4 hours |
| Toxicity (in vitro) | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
